molecular formula C17H28ClN3OS B2945458 3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1331323-13-7

3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride

Cat. No. B2945458
CAS RN: 1331323-13-7
M. Wt: 357.94
InChI Key: RBFKSOWDSLVZTE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a cyclopentyl group, a piperazine ring, a methylthiazole group, and a propanone group. It also contains a hydrochloride group, indicating it’s a hydrochloride salt. This type of compound could potentially have various biological activities, depending on its exact structure and stereochemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the methylthiazole group, and the attachment of the cyclopentyl group. The final step would likely involve the formation of the hydrochloride salt .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Techniques such as NMR spectroscopy and mass spectrometry would likely be used to confirm the structure .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the presence of other reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting point, and its stability under various conditions .

Scientific Research Applications

  • Antibacterial and Antifungal Activity Researchers have explored the compound’s potential as an antibacterial and antifungal agent. Its unique chemical structure may contribute to inhibiting microbial growth, making it relevant for drug development.
  • Anticancer Properties

    • Investigations suggest that this compound could play a role in cancer therapy. Its interactions with cellular pathways and potential cytotoxic effects warrant further study .

    Antiviral Applications

    • Preliminary studies indicate that it might exhibit antiviral activity. Researchers have examined its effects against specific viruses, including RNA and DNA viruses .

    Anti-Inflammatory Effects

    • The compound’s anti-inflammatory potential has been explored. It may modulate inflammatory responses, making it relevant for conditions involving inflammation .

    Agrochemicals and Crop Protection

    • Some derivatives of similar structures have been used as agrochemicals. Investigating whether this compound has pesticidal properties could be valuable .

    Photostabilizers and Dyes

    • The 1,4-disubstituted 1H-1,2,3-triazoles (related to this compound) have applications as photostabilizers and dyes. Researchers have studied their use in various materials .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and its biological activity. It would be important to handle it with care and use appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential applications, and mechanism of action. It could also involve the development of new synthesis methods or the exploration of its potential use in various fields .

properties

IUPAC Name

3-cyclopentyl-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS.ClH/c1-14-13-22-16(18-14)12-19-8-10-20(11-9-19)17(21)7-6-15-4-2-3-5-15;/h13,15H,2-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFKSOWDSLVZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)CCC3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)propan-1-one hydrochloride

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